1-Amino-1-cyclopropylpentan-3-one
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Overview
Description
1-Amino-1-cyclopropylpentan-3-one is an organic compound with the molecular formula C₈H₁₅NO. This compound features a cyclopropyl group attached to a pentanone backbone, with an amino group at the first carbon position. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylpentan-3-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclopropylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions to form amides or sulfonamides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
1-Amino-1-cyclopropylpentan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Cyclopropylamine: Used in organic synthesis and as a precursor to various pharmaceuticals.
Cyclopropyl ketones: Studied for their unique reactivity and applications in synthetic chemistry.
Uniqueness: 1-Amino-1-cyclopropylpentan-3-one is unique due to its combination of a cyclopropyl group and a pentanone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropylpentan-3-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(10)5-8(9)6-3-4-6/h6,8H,2-5,9H2,1H3 |
InChI Key |
CPBRAADREQESJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C1CC1)N |
Origin of Product |
United States |
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